molecular formula C14H25NO3 B025820 N-Decanoyl-DL-homoserine lactone CAS No. 106983-36-2

N-Decanoyl-DL-homoserine lactone

Cat. No.: B025820
CAS No.: 106983-36-2
M. Wt: 255.35 g/mol
InChI Key: TZWZKDULKILUPV-UHFFFAOYSA-N
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Description

N-Decanoyl-DL-homoserine lactone is a member of the N-acyl-homoserine lactone family. These compounds are known for their role in bacterial quorum sensing, which is a mechanism of cell-to-cell communication in bacteria. Quorum sensing allows bacteria to regulate gene expression in response to changes in cell population density. This compound is particularly significant in regulating gene expression in gram-negative bacteria such as Escherichia coli and Salmonella .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Decanoyl-DL-homoserine lactone can be synthesized through the acylation of homoserine lactone with decanoic acid. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N-Decanoyl-DL-homoserine lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Decanoyl-DL-homoserine lactone has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-Decanoyl-DL-homoserine lactone is part of a family of N-acyl-homoserine lactones, which include:

  • N-octanoyl-homoserine lactone
  • N-hexanoyl-homoserine lactone
  • N-dodecanoyl-homoserine lactone
  • N-3-oxodecanoyl-homoserine lactone

Uniqueness: this compound is unique due to its specific acyl chain length, which influences its diffusion properties and receptor binding affinity. This specificity allows it to regulate different sets of genes compared to other N-acyl-homoserine lactones .

Properties

IUPAC Name

N-(2-oxooxolan-3-yl)decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-2-3-4-5-6-7-8-9-13(16)15-12-10-11-18-14(12)17/h12H,2-11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWZKDULKILUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469949
Record name N-Decanoyl-DL-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106983-36-2
Record name N-Decanoyl-DL-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is N-Decanoyl-DL-homoserine lactone and what is its significance in bacterial communication?

A1: this compound (C10-HSL) is a small signaling molecule belonging to the acyl-homoserine lactone (AHL) family. These molecules are crucial for bacterial communication, a process known as quorum sensing (QS). Bacteria use QS to coordinate gene expression within a population based on cell density. [, , ]

Q2: How does C10-HSL interact with its target to influence bacterial behavior?

A2: C10-HSL typically interacts with a specific receptor protein within the bacteria, often a transcriptional regulator. Binding of C10-HSL to its receptor can activate or repress the expression of target genes. These genes often control processes related to virulence factor production, biofilm formation, and bioluminescence, depending on the bacterial species. For instance, in the study on Chromobacterium violaceum, C10-HSL is known to activate the CviR receptor, leading to the production of the purple pigment violacein. []

Q3: Can you explain the study's findings on using compounds to inhibit C10-HSL's action in Chromobacterium violaceum?

A3: Researchers investigating marine bacteria found that an extract from Pseudomonas stutzeri SJ4 inhibited violacein production in Chromobacterium violaceum. [] This inhibition suggests that the extract contains molecules capable of interfering with the C10-HSL/CviR interaction, thereby blocking the quorum sensing pathway and reducing virulence factor production.

Q4: The Aeromonas sobria study mentions several AHLs, including C10-HSL. What role did C10-HSL play in that research?

A4: In the study on Aeromonas sobria, a bacterium implicated in fish spoilage, C10-HSL was one of several AHLs identified. Interestingly, the researchers found that different AHLs had varying effects on the bacteria's growth and activities. While exogenous C10-HSL was not directly linked to turbot spoilage, other AHLs like C4-HSL and C8-HSL did accelerate bacterial growth in fish samples, highlighting the complex roles of AHLs in food spoilage. []

Q5: How widespread is C10-HSL production in bacteria?

A5: The research on Methylobacterium species highlights the widespread nature of AHL production, including C10-HSL. These bacteria, commonly found on plants, were shown to produce diverse AHL profiles, with C10-HSL being a frequent molecule detected. This finding suggests that C10-HSL-mediated quorum sensing might be crucial for these bacteria's interactions with plants and their environment. []

Q6: What are the potential implications of understanding C10-HSL and quorum sensing for addressing bacterial infections?

A6: Disrupting bacterial communication through quorum quenching, like interfering with C10-HSL signaling, offers a promising avenue for developing novel antimicrobial strategies. [] By targeting QS systems, we might be able to reduce virulence and pathogenicity without directly killing the bacteria, potentially slowing down the emergence of antibiotic resistance.

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